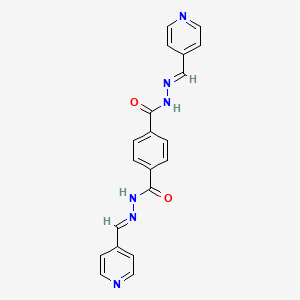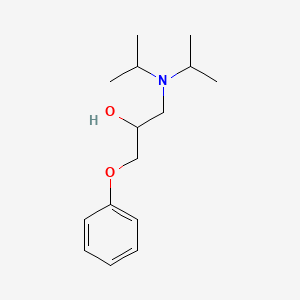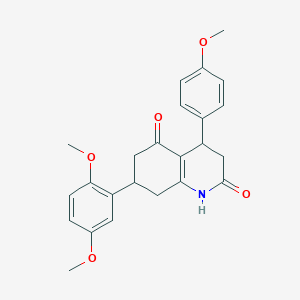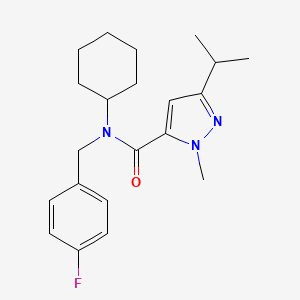
7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.15762283 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores
The compound 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has applications in the development of ESIPT-inspired azole-quinoline based fluorophores, showcasing its potential in photophysical studies. Researchers synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, exploring their photophysical behaviors across various solvent polarities using UV–vis and fluorescence spectroscopy. The studies indicated solvent polarity-dependent emission properties, with observations of dual emissions (normal and ESIPT emission) and large Stokes’ shifts. These fluorophores exhibited thermal stability up to 300°C, suggesting their utility in applications requiring high thermal resistance (Padalkar & Sekar, 2014).
Reactions of Heterocyclic Quinone Methides
Another significant application involves the reactions of heterocyclic quinone methides, highlighting the compound's versatility in organic synthesis. The study demonstrated the synthesis and dimerization reactions of quinone methides, which can further react with various compounds to produce Diels-Alder cycloaddition products. This research underscores the compound's role in synthesizing complex organic molecules, contributing to the field of medicinal chemistry and material science (Chauncey & Grundon, 1990).
Disease-Modifying Antirheumatic Drug Metabolites
Further extending its application scope, the compound has been studied in the context of disease-modifying antirheumatic drugs (DMARDs). Research focused on synthesizing and analyzing the pharmacological properties of its metabolites, revealing insights into its potential anti-inflammatory effects. This indicates the compound's relevance in pharmaceutical research, particularly in developing treatments for conditions such as rheumatoid arthritis (Baba et al., 1998).
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives, including the subject compound, have shown promising anticancer activities. A study on novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives revealed potent cytotoxicity against various tumor cell lines. These derivatives induced cell cycle arrest and apoptosis, highlighting their potential as anticancer agents. The research identified lead compounds for further optimization, emphasizing the compound's significance in oncological drug development (Chen et al., 2013).
Synthesis and Electrochemical Properties of Tetrasubstituted Tetraphenylethenes
The compound's framework has been utilized in synthesizing tetrasubstituted tetraphenylethenes, exploring their electrochemical properties. This research contributes to the development of materials with potential applications in electronic devices, showcasing the compound's versatility beyond biomedical applications (Schreivogel et al., 2006).
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)24-18)14-4-3-5-16(25)8-14/h3-8,11,15,17,25H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCPCLNEDJZBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5580312.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5580316.png)
![N-methyl-4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5580324.png)
![5-methyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5580335.png)


![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5580362.png)
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
![7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580404.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5580412.png)


